molecular formula C7H9NO2S B069188 2-Acetyl-4-methyl-1,4-thiazin-3-one CAS No. 177421-80-6

2-Acetyl-4-methyl-1,4-thiazin-3-one

Cat. No.: B069188
CAS No.: 177421-80-6
M. Wt: 171.22 g/mol
InChI Key: JXAZRYOLCGUCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valaciclovir Hydrochloride is an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. It is a prodrug of acyclovir, meaning it is converted into acyclovir in the body, which then exerts its antiviral effects by inhibiting viral DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valaciclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The reaction involves the activation of the carboxyl group of L-valine, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC), followed by the reaction with acyclovir to form the ester linkage. The product is then converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of Valaciclovir Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Valaciclovir Hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valaciclovir Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Valaciclovir Hydrochloride exerts its antiviral effects through its conversion to acyclovir. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further phosphorylated by cellular kinases to acyclovir triphosphate. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This selective inhibition occurs because viral thymidine kinase has a higher affinity for acyclovir than the cellular enzyme .

Comparison with Similar Compounds

    Acyclovir: The active form of Valaciclovir Hydrochloride, used directly as an antiviral agent.

    Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

    Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Comparison:

Properties

CAS No.

177421-80-6

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-acetyl-4-methyl-1,4-thiazin-3-one

InChI

InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3

InChI Key

JXAZRYOLCGUCPC-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)N(C=CS1)C

Canonical SMILES

CC(=O)C1C(=O)N(C=CS1)C

Synonyms

2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI)

Origin of Product

United States

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